1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . It is a member of the bisoxazoline family, which are known for their applications as ligands in asymmetric catalysis . This compound features two oxazoline rings attached to a central benzene ring, with phenyl groups attached to the oxazoline rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with 2-phenyl-4,5-dihydrooxazole . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide . The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a ligand in catalytic processes . The oxazoline rings coordinate with metal centers, facilitating various catalytic reactions . The phenyl groups provide steric hindrance, enhancing the selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with oxazoline rings at the 1,3-positions.
2,2’-Bis(4,5-dihydrooxazol-2-yl)biphenyl: Features biphenyl instead of a single benzene ring.
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the phenyl groups on the oxazoline rings.
Uniqueness
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of phenyl groups on the oxazoline rings, which provide additional steric and electronic effects . This enhances its performance as a ligand in asymmetric catalysis compared to similar compounds .
Properties
Molecular Formula |
C24H20N2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-phenyl-2-[4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H20N2O2/c1-3-7-17(8-4-1)21-15-25-23(27-21)19-11-13-20(14-12-19)24-26-16-22(28-24)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 |
InChI Key |
SXFWXWSOMDSZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)C3=NCC(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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